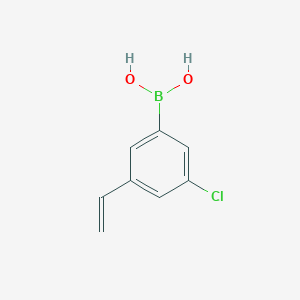
9,10-Dimethoxy-9,10-dihydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dimethoxy-9,10-dihydroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of methoxy groups at the 9 and 10 positions of the anthracene core, which significantly alters its chemical and physical properties. Anthracene and its derivatives have been widely studied due to their applications in organic electronics, photophysics, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-9,10-dihydroanthracene typically involves the reduction of 9,10-anthraquinone followed by methylation. One common method includes the reduction of 9,10-anthraquinone using sodium borohydride in the presence of trifluroacetic acid, which generates the intermediate anthrone dimer. This intermediate is then methylated to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reduction and methylation reactions similar to those used in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dimethoxy-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form dihydroanthracene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in xylene.
Reduction: Sodium borohydride and trifluroacetic acid are commonly used for reduction reactions.
Substitution: Various electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Functionalized anthracene derivatives with different substituents at the 9 and 10 positions.
Wissenschaftliche Forschungsanwendungen
9,10-Dimethoxy-9,10-dihydroanthracene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and triplet–triplet annihilation photon upconversion properties.
Materials Science: Utilized in the synthesis of novel materials with unique optical and electronic properties.
Chemistry: Employed as a reagent in various organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 9,10-Dimethoxy-9,10-dihydroanthracene involves its ability to participate in electron transfer reactions. The methoxy groups at the 9 and 10 positions influence the electronic distribution within the molecule, making it a suitable candidate for photophysical applications. The compound can act as an electron donor or acceptor, depending on the reaction conditions, and can participate in energy transfer processes such as triplet–triplet annihilation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but with methyl groups instead of methoxy groups.
9,10-Diphenylanthracene: Contains phenyl groups at the 9 and 10 positions, used as a benchmark annihilator in triplet–triplet annihilation upconversion systems.
9,10-Dihydroanthracene: Lacks the methoxy groups and has different chemical reactivity and applications.
Uniqueness
9,10-Dimethoxy-9,10-dihydroanthracene is unique due to the presence of methoxy groups, which enhance its solubility and alter its electronic properties. These modifications make it particularly useful in photophysical applications and organic electronics, where specific electronic and optical properties are desired .
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
9,10-dimethoxy-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H16O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3 |
InChI-Schlüssel |
SQILDHBJFUFYDD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2=CC=CC=C2C(C3=CC=CC=C13)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)

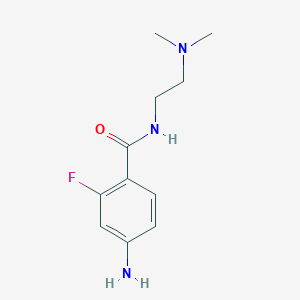
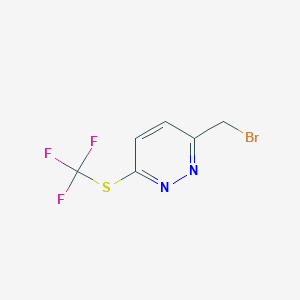
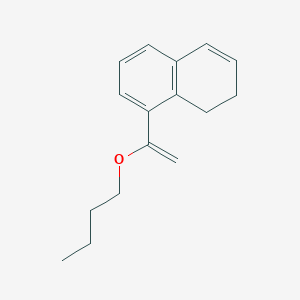
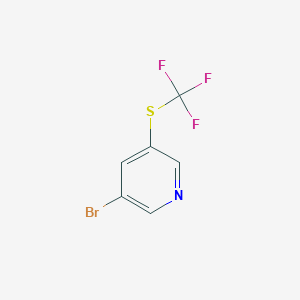
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11759387.png)
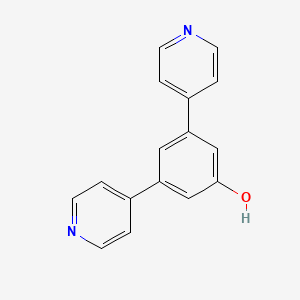
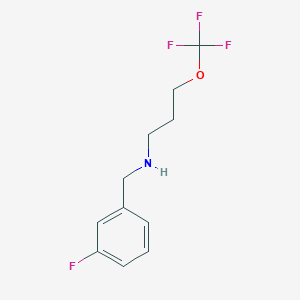
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B11759436.png)
